[4-(Hydroxymethyl)pyrrolidin-3-YL]methanol
Overview
Description
[4-(Hydroxymethyl)pyrrolidin-3-YL]methanol: is a chemical compound with the molecular formula C6H13NO2 and a molecular weight of 131.17 g/mol . This compound is commonly used in drug discovery and chemical biology.
Preparation Methods
Synthetic Routes and Reaction Conditions: One of the common methods to synthesize [4-(Hydroxymethyl)pyrrolidin-3-YL]methanol involves the reaction between pyrrolidine and formaldehyde using hydrochloric acid as a catalyst. This reaction typically occurs under mild conditions and yields the desired product with high purity.
Industrial Production Methods: Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [4-(Hydroxymethyl)pyrrolidin-3-YL]methanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.
Substitution: It can participate in substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products Formed:
Oxidation: Aldehydes and carboxylic acids.
Reduction: Various alcohol derivatives.
Substitution: Halogenated compounds and other substituted derivatives.
Scientific Research Applications
Chemistry: [4-(Hydroxymethyl)pyrrolidin-3-YL]methanol is used as a synthetic intermediate in the preparation of more complex molecules. It is valuable in the synthesis of pharmaceuticals and other bioactive compounds.
Biology: In biological research, this compound has shown potential in enhancing insulin secretion and improving glucose tolerance in mice models, making it a candidate for the treatment of type 2 diabetes. It also exhibits anti-inflammatory and anti-cancer properties in preclinical studies.
Medicine: The compound’s ability to modulate biological pathways makes it a promising candidate for drug development. Its derivatives are being explored for their therapeutic potential in various diseases.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as a building block for the synthesis of complex organic molecules.
Mechanism of Action
The mechanism of action of [4-(Hydroxymethyl)pyrrolidin-3-YL]methanol involves its interaction with specific molecular targets and pathways. For instance, it enhances insulin secretion by modulating the activity of pancreatic beta cells. Additionally, its anti-inflammatory effects are mediated through the inhibition of pro-inflammatory cytokines. The compound’s anti-cancer properties are attributed to its ability to induce apoptosis in cancer cells.
Comparison with Similar Compounds
Pyrrolidine: A simple cyclic amine with similar structural features.
Piperidine: Another six-membered heterocycle with one nitrogen atom.
Morpholine: A heterocyclic amine with both nitrogen and oxygen atoms in the ring.
Uniqueness: [4-(Hydroxymethyl)pyrrolidin-3-YL]methanol is unique due to its dual hydroxymethyl groups, which confer distinct chemical reactivity and biological activity compared to other pyrrolidine derivatives. This makes it a valuable compound in both research and industrial applications.
Properties
IUPAC Name |
[4-(hydroxymethyl)pyrrolidin-3-yl]methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2/c8-3-5-1-7-2-6(5)4-9/h5-9H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRERAZQFEFFXSJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CN1)CO)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
131.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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